molecular formula C17H17N5O2S B2591572 (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2178772-94-4

(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2591572
CAS No.: 2178772-94-4
M. Wt: 355.42
InChI Key: QZHNTGLJNWXTMY-UHFFFAOYSA-N
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Description

(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Structures and Chlorine-Methyl Exchange Rule : Research has illustrated the synthesis of isomorphous structures that obey the chlorine-methyl exchange rule, showcasing the complexity and versatility of heterocyclic compounds in structural chemistry. These structures demonstrate significant disorder, highlighting challenges in detecting isomorphism automatically during data-mining procedures, which is crucial for understanding compound behavior and interactions (V. Rajni Swamy et al., 2013).

  • Anticancer and Antimicrobial Potential : Several studies have synthesized and evaluated the bioactivity of related compounds. For instance, novel derivatives have been synthesized for antimicrobial activity screening, indicating the potential of these compounds as a basis for developing new antimicrobial and anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015; Satyender Kumar et al., 2012).

  • Novel Pyridine Derivatives as Anticancer Agents : A study aimed at synthesizing novel pyridine derivatives to investigate their effects on tumor cell lines. This research highlights the importance of the chemical backbone and attached heterocyclic rings in determining antitumor activity, providing insights into the structure-activity relationships that guide drug development (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

  • Crystal Structure and Conformational Analysis : Detailed structural analysis through crystallography and density functional theory (DFT) studies have been conducted on boric acid ester intermediates with benzene rings. These analyses provide critical insights into the molecular configurations, electrostatic potentials, and frontier molecular orbitals, offering a deeper understanding of their physicochemical properties and reactivity (P. Huang et al., 2021).

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12-15(9-18-22(12)13-5-3-2-4-6-13)17(23)21-8-7-14(11-21)24-16-10-19-25-20-16/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHNTGLJNWXTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.